3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one
Overview
Description
3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications . This particular compound features an iodophenoxyethyl group attached to the quinazolinone core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to form substituted anthranilates. These intermediates undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. Finally, treatment of benzoxazinones with ammonia solution affords the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazolinone N-oxides .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit the activity of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-substituted-4(3H)-quinazolinones
- 3-substituted-4(3H)-quinazolinones
- 2,3-disubstituted-4(3H)-quinazolinones
Uniqueness
3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one is unique due to the presence of the iodophenoxyethyl group, which can enhance its biological activity and chemical reactivity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
3-[2-(2-iodophenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2/c17-13-6-2-4-8-15(13)21-10-9-19-11-18-14-7-3-1-5-12(14)16(19)20/h1-8,11H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXECQRLQLZUBHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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